molecular formula C11H11FN2 B2567245 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine CAS No. 1482373-64-7

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine

Cat. No.: B2567245
CAS No.: 1482373-64-7
M. Wt: 190.221
InChI Key: ITXUHWIAELZFAO-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 5 and a 2,5-dimethylpyrrole group at position 2. This structure combines aromatic and electron-withdrawing/donating properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves coupling reactions between fluoropyridine derivatives and activated pyrrole intermediates, analogous to methods for related compounds (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol) .

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXUHWIAELZFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine typically involves the condensation of 2,5-dimethylpyrrole with a fluoropyridine derivative under specific reaction conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the pyrrole and fluoropyridine are coupled in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (Positions) Key Properties/Applications Reference
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine Pyridine F (5), 2,5-dimethylpyrrole (2) Discontinued commercial product
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (16a) Pyridine CH₃ (4), 2,5-dimethylpyrrole (6) Neuronal nitric oxide synthase inhibitor
1-(2,6-Diethylphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide (7) Pyrrolidone 2,5-dimethylpyrrole, carboxamide Antibacterial activity (synthesized)
2-(3-Bromo-5-(trifluoromethyl)phenethyl)-... Pyridine Br, CF₃, 2,5-dimethylpyrrole Synthetic intermediate

Key Observations :

  • Substitution Position: The placement of the pyrrole group (position 2 vs. 6 in pyridine derivatives) significantly impacts electronic properties.
  • Electron-Withdrawing Groups : The fluorine atom in 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine increases electrophilicity at the pyridine ring compared to methyl or bromo substituents in analogues .
  • Biological Activity : Pyrrolidine-carboxamide derivatives (e.g., compound 7) demonstrate antibacterial effects, suggesting that the fluoropyridine analogue could be explored for similar applications if functionalized appropriately .

Key Insights :

  • Synthetic Efficiency : High yields (>80%) are achievable for pyrrole-containing compounds via condensation or alkylation, but fluoropyridine synthesis may face challenges due to fluorine's reactivity .
  • Fluorine's electronegativity could enhance crystal packing via F···H interactions compared to bulkier groups like CF₃ .

Physicochemical and Spectroscopic Properties

  • Solubility : The fluorine atom improves aqueous solubility relative to brominated analogues (e.g., 16a), though methylpyrrole groups may offset this by increasing hydrophobicity .
  • Spectroscopy : The ¹H-NMR of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine would show pyrrole methyl signals at ~2.1 ppm and pyridine H-3/H-4 deshielded by fluorine. This contrasts with compound 7, where pyrrolidone carbonyls shift carboxamide protons downfield .

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine is an organic compound with notable biological activity, particularly in the field of biopharmaceuticals. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₁₁H₁₁FN₂
Molecular Weight 190.22 g/mol
MDL No. MFCD21244730
PubChem CID 65479873
IUPAC Name 2-(2,5-dimethylpyrrol-1-yl)-5-fluoropyridine
Appearance Liquid

Research indicates that 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine exhibits significant effects on cell metabolism and antibody production. It has been observed to enhance the production of monoclonal antibodies in recombinant Chinese hamster ovary (CHO) cells by modulating several metabolic pathways.

Key Findings:

  • The compound suppresses cell growth while increasing cell-specific glucose uptake and intracellular ATP levels during monoclonal antibody production .
  • It also reduces galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic applications .

Study on Monoclonal Antibody Production

A significant study focused on the impact of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-fluoropyridine on monoclonal antibody production highlighted its potential as a bioprocessing agent. The study demonstrated that:

  • The addition of this compound resulted in a 1.5-fold increase in final monoclonal antibody concentration compared to control conditions.
  • Cell-specific productivity increased from 7.1 pg/cell/day to 11 pg/cell/day , indicating enhanced efficiency in antibody production under optimized conditions .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have shown that the 2,5-dimethylpyrrole moiety is critical for the biological activity of the compound. Variations in this structure can lead to significant differences in efficacy and productivity in cell cultures.

Comparative Analysis of Pyrrole Derivatives

A comparative analysis of various pyrrole derivatives revealed that:

Compound StructureCell-Specific Productivity (pg/cell/day)
Control Condition7.1
2-(2,5-dimethylpyrrole)11
Other Pyrrole DerivativesVaries (lower than control)

This table illustrates the superior performance of the 2,5-dimethylpyrrole structure compared to other derivatives .

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